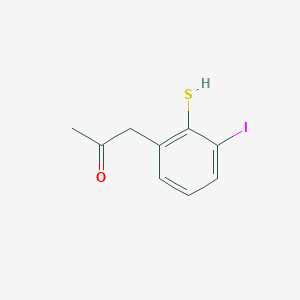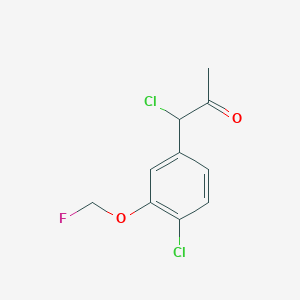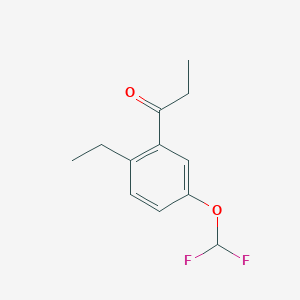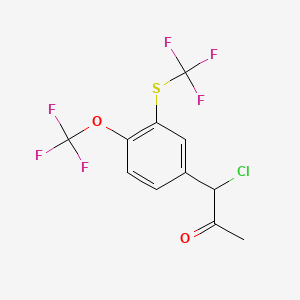
Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a molecular formula of C10H13NO2. This compound features a pyrrole ring substituted with an ethyl ester group at the 3-position and a cyclopropyl group at the 1-position. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing its chemical diversity.
科学的研究の応用
Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Ethyl 1H-pyrrole-3-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropyl 1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group.
1H-pyrrole-3-carboxylic acid: The carboxylic acid derivative, which is more polar and less lipophilic.
Uniqueness
Ethyl 1-cyclopropyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the cyclopropyl and ethyl ester groups. These substituents confer distinct steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets. The cyclopropyl group, in particular, introduces ring strain, which can affect the compound’s stability and reactivity.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
ethyl 1-cyclopropylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-6-11(7-8)9-3-4-9/h5-7,9H,2-4H2,1H3 |
InChIキー |
QZFUFHADCFWSBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)


![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)





![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)


